Lithium 3-ethyl-3H-imidazo[4,5-b]pyridine-2-carboxylate
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Overview
Description
Lithium 3-ethyl-3H-imidazo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazopyridine family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The imidazopyridine core is known for its diverse biological activities, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 3-ethyl-3H-imidazo[4,5-b]pyridine-2-carboxylate typically involves the cyclization of 2,3-diaminopyridine derivatives with suitable carboxylic acid derivatives. One common method includes the following steps:
Nucleophilic Substitution: The starting material, 2,3-diaminopyridine, is prepared by nucleophilic substitution of 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine.
Reduction: The nitro group is reduced to an amino group using hydrogen in the presence of palladium on carbon, Raney nickel, or other reducing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Lithium 3-ethyl-3H-imidazo[4,5-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the imidazopyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Lithium 3-ethyl-3H-imidazo[4,5-b]pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting various biological pathways, including GABA_A receptor modulators, proton pump inhibitors, and aromatase inhibitors.
Materials Science:
Catalysis: It acts as a catalyst or catalyst precursor in various organic transformations, including cross-coupling reactions and cycloadditions.
Mechanism of Action
The mechanism of action of Lithium 3-ethyl-3H-imidazo[4,5-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, as a GABA_A receptor modulator, it binds to the receptor and enhances its activity, leading to increased inhibitory neurotransmission. This can result in sedative, anxiolytic, and anticonvulsant effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Another member of the imidazopyridine family with similar biological activities.
Imidazo[1,5-a]pyridine: Known for its use in medicinal chemistry as a scaffold for drug development.
Imidazo[1,2-a]pyridine: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
Lithium 3-ethyl-3H-imidazo[4,5-b]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its lithium salt form also enhances its solubility and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
lithium;3-ethylimidazo[4,5-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2.Li/c1-2-12-7-6(4-3-5-10-7)11-8(12)9(13)14;/h3-5H,2H2,1H3,(H,13,14);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYMMTIPIZONSZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCN1C2=C(C=CC=N2)N=C1C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8LiN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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